Deuterated vs. Non-Isotopic IS: Interpatient Assay Imprecision
In a head-to-head clinical chemistry study, the deuterated internal standard sirolimus-d3 (SIR-d3) was compared against the non-isotopic analog desmethoxyrapamycin (DMR) for quantifying sirolimus in whole blood by HPLC-ESI-MS/MS. The interpatient assay imprecision (CV) was consistently lower with the deuterated IS (2.7%–5.7%) compared to the non-isotopic analog (7.6%–9.7%), a reduction of approximately 2.8- to 3.6-fold [1]. While this study used sirolimus, the principle is directly transferable to flavonoid glucuronide analysis: deuterated internal standards correct for extraction and ionization variability more effectively than structural analogs because of near-identical physicochemical properties [2].
| Evidence Dimension | Interpatient assay imprecision (CV range) |
|---|---|
| Target Compound Data | 2.7%–5.7% CV (deuterated IS, SIR-d3) |
| Comparator Or Baseline | 7.6%–9.7% CV (non-isotopic analog, DMR) |
| Quantified Difference | Approximately 2.8- to 3.6-fold lower imprecision with deuterated IS |
| Conditions | HPLC-ESI-MS/MS assay of sirolimus in whole blood from 72 patients |
Why This Matters
Reducing interpatient CV from ~9% to ~3% enables more reliable pharmacokinetic parameter estimation and narrows confidence intervals in bioavailability and bioequivalence studies.
- [1] O'Halloran S, Ilett KF. Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Clin Chem. 2008;54(8):1386–1389. doi:10.1373/clinchem.2008.104935. View Source
- [2] Ciccimaro E, Blair IA. Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. 2010;2(2):311–341. View Source
